1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-12-7-9(5-11-12)18(16,17)13-4-2-3-8(6-13)10(14)15/h5,7-8H,2-4,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAOQDXYLIICDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Preparation of 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- Reagents: 1-Methyl-1H-pyrazole, chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
- Conditions:
- Low temperature (0 to 5 °C) to control exothermic reaction
- Anhydrous environment to prevent hydrolysis
- Procedure:
- Slowly add chlorosulfonic acid to a cooled solution of 1-methyl-1H-pyrazole under stirring.
- Maintain temperature to avoid decomposition.
- After completion, quench excess reagent carefully and isolate the sulfonyl chloride intermediate by extraction and drying.
Coupling with Piperidine-3-carboxylic Acid
- Reagents: Piperidine-3-carboxylic acid (free acid or salt), base (e.g., triethylamine or N,N-diisopropylethylamine)
- Solvent: Polar aprotic solvents such as dichloromethane or tetrahydrofuran
- Conditions:
- Room temperature to mild heating (20–40 °C)
- Inert atmosphere (nitrogen or argon) to prevent oxidation
- Procedure:
- Dissolve piperidine-3-carboxylic acid and base in solvent.
- Add the sulfonyl chloride intermediate dropwise with stirring.
- Monitor reaction progress by HPLC or TLC until completion.
- Quench reaction, extract product, and remove solvents under reduced pressure.
Purification
- Recrystallization from aqueous alcohol mixtures (e.g., 40–50% ethanol or isopropanol in water) is employed to remove impurities and isomers.
- Typical yields after purification range from 70% to 80% with purity exceeding 99% by HPLC.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Sulfonylation temperature | 0–5 °C | Controls selectivity and prevents side reactions |
| Solvent for sulfonylation | Anhydrous dichloromethane or chloroform | Ensures solubility and reaction control |
| Base for coupling | Triethylamine or N,N-diisopropylethylamine | Neutralizes HCl formed, promotes reaction |
| Coupling temperature | 20–40 °C | Mild heating accelerates reaction |
| Recrystallization solvent | 40–50% aqueous ethanol or isopropanol | Balances solubility and purity |
| Reaction monitoring | HPLC, TLC | Ensures completion and purity |
Research Findings and Comparative Analysis
- The sulfonylation step is critical for regioselectivity; controlling temperature and reagent addition rate minimizes formation of undesired isomers.
- Using milder bases and aprotic solvents during coupling improves yield and reduces side products.
- Recrystallization solvent composition significantly affects purity and yield; aqueous alcohol mixtures are preferred for optimal crystallization.
- The overall synthetic route is efficient, scalable, and reproducible, suitable for research and potential pharmaceutical development.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonylation | 1-Methyl-1H-pyrazole + chlorosulfonic acid, 0–5 °C | Formation of 1-methyl-1H-pyrazole-4-sulfonyl chloride intermediate |
| 2 | Nucleophilic substitution | Piperidine-3-carboxylic acid + base, 20–40 °C, aprotic solvent | Formation of 1-(1-methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid |
| 3 | Purification | Recrystallization from 40–50% aqueous ethanol or isopropanol | High purity crystalline product |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl chloride can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as pyridine.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid
- Molecular Formula : C₁₀H₁₅N₃O₄S
- Molecular Weight : 273.31 g/mol
- CAS Registry Number : 957301-79-0 .
- Storage : Stable when sealed in dry conditions at 2–8°C .
This compound features a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a sulfonated 1-methylpyrazole moiety. Its structural framework is commonly explored in medicinal chemistry for applications such as prodrug development and enzyme inhibition .
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The compound is compared to analogs with variations in the pyrazole substituents, sulfonyl group positioning, and piperidine modifications. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid | C₁₂H₁₉N₃O₄S | 301.37 | 1005611-34-6 | Ethyl group on pyrazole; higher lipophilicity |
| 1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]piperidine-3-carboxylic acid | C₁₁H₁₆F₂N₃O₄S | 333.39 | 956935-30-1 | Difluoromethyl and dimethyl groups on pyrazole |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | 930111-02-7 | Pyrazine ring replaces pyrazole-sulfonyl group |
| 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid | C₁₁H₁₇N₃O₄S | 279.67 | Not specified | Additional methyl group on pyrazole |
Key Observations :
Pharmacological and Physicochemical Properties
- Prodrug Potential: The carboxylic acid group in these compounds is a common target for esterification to improve bioavailability, as seen in nipecotic acid prodrugs .
- Enzyme Interactions : Sulfonamide-containing analogs (e.g., C₁₁H₁₆F₂N₃O₄S) are hypothesized to act as sulfotransferase inhibitors due to structural mimicry of sulfate acceptors .
- Stability : The 1-methylpyrazole-sulfonyl group in the target compound confers moderate stability under ambient conditions, whereas difluoromethyl-substituted analogs may exhibit enhanced resistance to oxidative metabolism .
Biological Activity
1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₇N₃O₄S
- Molecular Weight : 273.34 g/mol
- CAS Number : 957301-79-0
The compound exhibits several mechanisms of action that contribute to its biological activity:
-
Xanthine Oxidoreductase Inhibition :
- Research indicates that derivatives of pyrazole compounds, including this one, can inhibit xanthine oxidoreductase (XOR), an enzyme involved in the metabolism of purines. This inhibition can lead to decreased uric acid levels, making it a candidate for treating hyperuricemia and gout .
- The most potent derivatives in studies showed IC50 values comparable to existing medications like febuxostat .
-
Anticancer Activity :
- Compounds with similar pyrazole structures have demonstrated significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs). For instance, some pyrazolo[3,4-b]pyridines exhibit selective inhibition against CDK2 and CDK9, which are crucial in cell cycle regulation and cancer cell proliferation .
Biological Activity Data
Case Study 1: Xanthine Oxidoreductase Inhibition
In a study evaluating various pyrazole derivatives for their ability to inhibit XOR, the compound demonstrated significant activity with an IC50 value of 5.7 nM. This suggests its potential as a therapeutic agent for conditions characterized by elevated uric acid levels, such as gout. The study employed both in vitro and in vivo models to validate the hypouricemic effects .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of related pyrazole compounds revealed that specific derivatives exhibited selective inhibition against CDK2 with an IC50 value of 0.36 µM. This underscores the potential of pyrazole-based compounds in cancer therapy, particularly in targeting cell cycle regulators .
Q & A
Q. Key Validation Steps
- Intermediate Characterization : Use thin-layer chromatography (TLC) to monitor reaction progress.
- Final Product Purity : Purify via column chromatography using gradients of ethyl acetate/hexane .
How is the structural integrity of this compound verified post-synthesis?
Basic Research Focus
Structural confirmation requires multi-spectroscopic analysis:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹, carboxylic acid O-H stretches ~2500–3300 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄N₃O₄S: expected m/z 296.0703) .
- Elemental Analysis : Confirms purity (>95% by C, H, N, S content) .
What are the critical safety considerations for laboratory handling?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First Aid Measures :
- Skin Contact : Wash immediately with soap/water; seek medical attention for irritation .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Storage : Store in a cool, dry place away from oxidizers and acids .
How can reaction yields be optimized during the sulfonation step?
Q. Advanced Research Focus
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl group activation .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
- Workup Optimization : Quench excess sulfonyl chloride with ice-cold water to precipitate the product .
Q. Data-Driven Adjustments
- Track yield vs. time/temperature using design-of-experiment (DoE) models .
How are contradictions in biological activity data addressed across studies?
Q. Advanced Research Focus
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate variables. For example, anti-inflammatory activity (COX-2 inhibition ) vs. antibacterial effects (MIC against E. coli ).
- Metabolic Stability Testing : Use liver microsome assays to assess if conflicting results arise from differential metabolism .
- Structural Analog Comparison : Compare with derivatives (e.g., 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid) to identify SAR trends .
What computational approaches predict its interactions with enzymatic targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or bacterial dihydrofolate reductase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Corrogate electronic descriptors (e.g., log P, polar surface area) with activity data to refine predictive models .
Q. Validation
- Cross-validate computational predictions with X-ray crystallography (e.g., piperidine ring conformation in ligand-protein complexes ).
How do physicochemical properties influence its drug-likeness?
Q. Advanced Research Focus
- pKa and Solubility : Measured via potentiometric titration (e.g., carboxylic acid pKa ~2.5–3.5 ). Adjust formulation using salt forms (e.g., sodium salt) for improved aqueous solubility.
- log P Determination : Shake-flask method reveals log P ~1.2–1.8, indicating moderate membrane permeability .
- Permeability Assays : Caco-2 cell models assess intestinal absorption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
